Methyl (E)-2-dodecenoate
Overview
Description
Methyl (E)-2-dodecenoate is an organic compound belonging to the ester family. It is characterized by its long carbon chain and the presence of a double bond in the E-configuration. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-2-dodecenoate can be synthesized through several methods. One common approach involves the esterification of (E)-2-dodecenoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-dodecenoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester under mild to moderate conditions, often requiring a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary or secondary alcohols.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Methyl (E)-2-dodecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl (E)-2-dodecenoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and membrane integrity.
Comparison with Similar Compounds
Methyl (E)-2-dodecenoate can be compared with other similar esters, such as methyl (E)-2-decenoate and methyl (E)-2-octenoate. These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its reactivity and applications.
List of Similar Compounds
- Methyl (E)-2-decenoate
- Methyl (E)-2-octenoate
- Methyl (E)-2-hexenoate
Properties
IUPAC Name |
methyl (E)-dodec-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h11-12H,3-10H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDDOFJTUOVMX-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020139 | |
Record name | Methyl (E)-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
271.00 to 273.00 °C. @ 760.00 mm Hg | |
Record name | Methyl (E)-2-dodecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6208-91-9 | |
Record name | Methyl (2E)-2-dodecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6208-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (E)-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)-2-dodecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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